4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde
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Overview
Description
4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromophenyl group and two methoxy groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromophenol and 3,5-dimethoxybenzaldehyde.
Etherification: The 4-bromophenol undergoes an etherification reaction with 3,5-dimethoxybenzaldehyde in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzoic acid.
Reduction: 4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology
Biological Probes: It can be used as a probe to study biological processes involving aldehyde groups.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example:
Aldehyde Group: Can form covalent bonds with nucleophiles, affecting enzyme activity or protein function.
Bromophenyl Group: Can participate in halogen bonding or π-π interactions, influencing molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethoxybenzaldehyde: Lacks the methoxy group on the benzene ring.
4-[(4-Chlorophenyl)methoxy]-3,5-dimethoxybenzaldehyde: Contains a chlorine atom instead of a bromine atom.
4-[(4-Methylphenyl)methoxy]-3,5-dimethoxybenzaldehyde: Contains a methyl group instead of a bromine atom.
Uniqueness
Bromine Atom: The presence of the bromine atom in 4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde imparts unique reactivity and properties compared to its analogs.
Methoxy Groups: The two methoxy groups enhance the compound’s electron-donating ability, influencing its chemical behavior and interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H15BrO4 |
---|---|
Molecular Weight |
351.19 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C16H15BrO4/c1-19-14-7-12(9-18)8-15(20-2)16(14)21-10-11-3-5-13(17)6-4-11/h3-9H,10H2,1-2H3 |
InChI Key |
YYUXWECKVPMIIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=C(C=C2)Br)OC)C=O |
Origin of Product |
United States |
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